molecular formula C13H13BrO3 B14312989 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol CAS No. 113791-81-4

3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol

Cat. No.: B14312989
CAS No.: 113791-81-4
M. Wt: 297.14 g/mol
InChI Key: GOYJSVSRVNRTAF-UHFFFAOYSA-N
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Description

    3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol: is a chemical compound with the molecular formula CHBrO.

  • It features a naphthalene ring with a bromine atom attached to it, along with a glycerol-like structure (propane-1,2-diol) containing an oxygen atom.
  • This compound is used in various scientific applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol involves several steps. One common method is the reaction of 2-bromonaphthalene with epichlorohydrin, followed by hydrolysis to yield the desired compound.

      Reaction Conditions: The reaction typically occurs under alkaline conditions.

      Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol can undergo various reactions

      Common Reagents: Alkali metal hydroxides (e.g., sodium hydroxide) are used for the initial reaction.

      Major Products: The main product is the compound itself, but further functionalization can yield derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: Research on its pharmacological properties and potential therapeutic applications.

      Industry: Limited industrial applications, but it may find use in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other naphthalene derivatives or glycerol-based compounds.

      Uniqueness: The combination of a bromonaphthalene moiety with a diol structure makes 3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol distinct.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    CAS No.

    113791-81-4

    Molecular Formula

    C13H13BrO3

    Molecular Weight

    297.14 g/mol

    IUPAC Name

    3-(2-bromonaphthalen-1-yl)oxypropane-1,2-diol

    InChI

    InChI=1S/C13H13BrO3/c14-12-6-5-9-3-1-2-4-11(9)13(12)17-8-10(16)7-15/h1-6,10,15-16H,7-8H2

    InChI Key

    GOYJSVSRVNRTAF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC(=C2OCC(CO)O)Br

    Origin of Product

    United States

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